molecular formula C5H12ClNO2 B1315160 4-(Methylamino)butyric acid hydrochloride CAS No. 6976-17-6

4-(Methylamino)butyric acid hydrochloride

Cat. No. B1315160
Key on ui cas rn: 6976-17-6
M. Wt: 153.61 g/mol
InChI Key: JMLHQRQZCMCQNJ-UHFFFAOYSA-N
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Patent
US08476253B2

Procedure details

4-(Methylamino)butanoic acid hydrochloride (22.1 g, 144 mmol) was dissolved in methanol (560 mL), thionyl chloride (42 mL) was added under ice cooling, and then the mixture was stirred at room temperature for 24 hours. After the reaction was completed, the solvent was evaporated under reduced pressure, and the resulting white solid was washed with a mixed solvent of dichloromethane (30 mL) and hexane (300 mL) to give the title compound (21.2 g; yield, 88%) as a white solid.
Quantity
22.1 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][NH:3][CH2:4][CH2:5][CH2:6][C:7]([OH:9])=[O:8].S(Cl)([Cl:12])=O.[CH3:14]O>>[ClH:12].[CH3:2][NH:3][CH2:4][CH2:5][CH2:6][C:7]([O:9][CH3:14])=[O:8] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
22.1 g
Type
reactant
Smiles
Cl.CNCCCC(=O)O
Name
Quantity
560 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
WASH
Type
WASH
Details
the resulting white solid was washed with a mixed solvent of dichloromethane (30 mL) and hexane (300 mL)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
Cl.CNCCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 21.2 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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